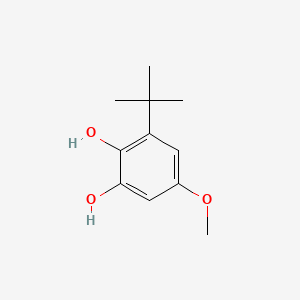
3-tert-Butyl-4,5-dihydroxyanisole
Overview
Description
3-tert-Butyl-4,5-dihydroxyanisole is a chemical compound that is a metabolite of 3-tert-butyl-4-hydroxyanisole. It is characterized by the presence of a tert-butyl group and two hydroxyl groups attached to an anisole ring. This compound is known for its antioxidant properties and its ability to modulate chemical carcinogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-tert-Butyl-4,5-dihydroxyanisole can be synthesized through the metabolism of 3-tert-butyl-4-hydroxyanisole by liver microsomes. The reaction involves the oxidation of 3-tert-butyl-4-hydroxyanisole to form this compound . The reaction conditions typically involve the use of rat liver microsomes and β-naphthoflavone as an inducer .
Industrial Production Methods
There is limited information available on the industrial production methods of this compound. it is likely that similar oxidative processes could be employed on a larger scale using appropriate bioreactors and enzymatic systems.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-4,5-dihydroxyanisole undergoes various chemical reactions, including:
Oxidation: The compound can be readily oxidized due to the presence of hydroxyl groups.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
3-tert-Butyl-4,5-dihydroxyanisole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-tert-butyl-4,5-dihydroxyanisole involves its ability to act as an antioxidant. The compound stabilizes free radicals by donating hydrogen atoms from its hydroxyl groups, thereby preventing further free radical reactions . This antioxidant activity is crucial in modulating chemical carcinogenesis and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
3-tert-Butyl-4-hydroxyanisole: The parent compound from which 3-tert-butyl-4,5-dihydroxyanisole is derived.
tert-Butyl hydroquinone: Another metabolite of 3-tert-butyl-4-hydroxyanisole with similar antioxidant properties.
2,2′-Dihydroxy-3,3′-di-tert-butyl-5,5′-dimethoxydiphenyl: A related compound formed during the metabolism of 3-tert-butyl-4-hydroxyanisole.
Uniqueness
This compound is unique due to its specific structure, which includes two hydroxyl groups on the anisole ring. This structure imparts distinct antioxidant properties and makes it a valuable compound for studying the metabolism and effects of phenolic antioxidants .
Properties
IUPAC Name |
3-tert-butyl-5-methoxybenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-11(2,3)8-5-7(14-4)6-9(12)10(8)13/h5-6,12-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUDTAOIPVCWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230211 | |
| Record name | 3-tert-Butyl-4,5-dihydroxyanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80284-15-7 | |
| Record name | 3-tert-Butyl-4,5-dihydroxyanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080284157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-tert-Butyl-4,5-dihydroxyanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-t-Butyl-5-methoxycatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-TERT-BUTYL-4,5-DIHYDROXYANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL69S544FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-tert-Butyl-4,5-dihydroxyanisole formed in the body?
A: this compound is formed as a major metabolite during the metabolism of 3-BHA by liver microsomes in rats. [] This metabolic reaction was observed in vitro using liver microsomes from rats treated with beta-naphthoflavone. []
Q2: What is a unique characteristic of this compound?
A: A notable characteristic of this compound is its susceptibility to rapid oxidation. [] This suggests it may act as an antioxidant by scavenging free radicals, but further research is needed to confirm this.
Q3: Besides this compound, what other metabolites are formed from 3-BHA?
A3: Research has identified several metabolites of 3-BHA, including:
- tert-Butylhydroquinone (TBHQ): This is another major metabolite produced by liver microsomes. [] It's important to note that TBHQ itself can be further metabolized. []
- 2,2'-Dihydroxy-3,3'-di-tert-butyl-5,5'-dimethoxydiphenyl: This is a minor metabolite observed in both liver microsomal reactions and the rat intestine. []
- 2-tert-Butyl-5-methylthiohydroquinone (TBHQ-5-SMe) and 2-tert-Butyl-6-methylthiohydroquinone (TBHQ-6-SMe): These sulfur-containing metabolites were identified in the urine of rats administered 3-BHA. [] They are formed through a pathway involving TBHQ, cytochrome P450 enzymes, and glutathione conjugation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




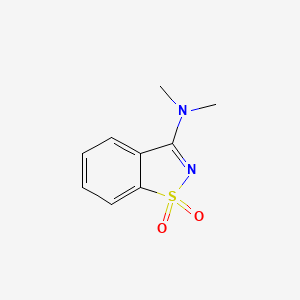
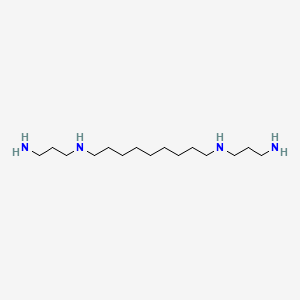
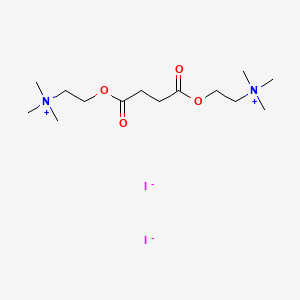
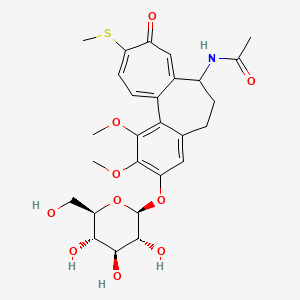
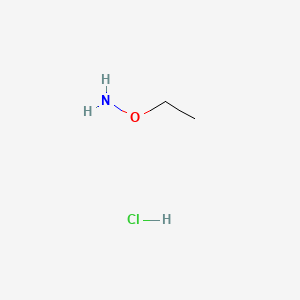
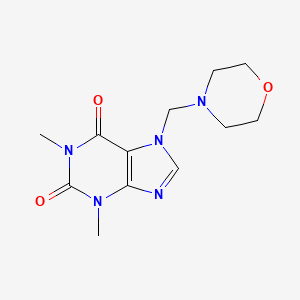
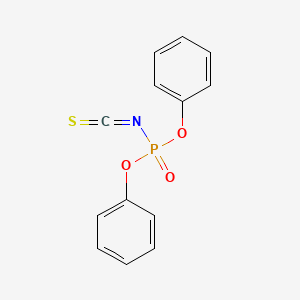

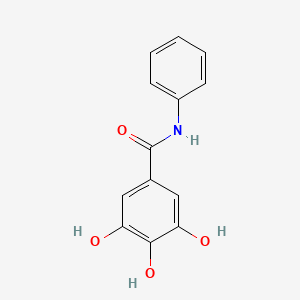
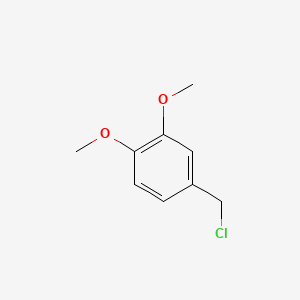
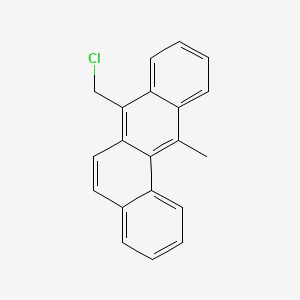
![tert-butyl N-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]carbamate](/img/structure/B1209051.png)
